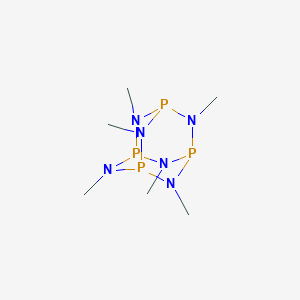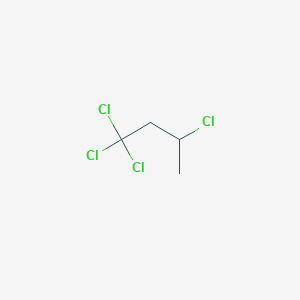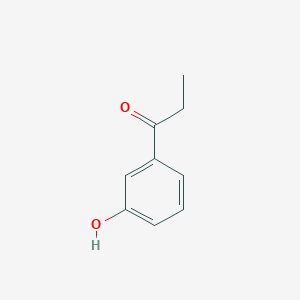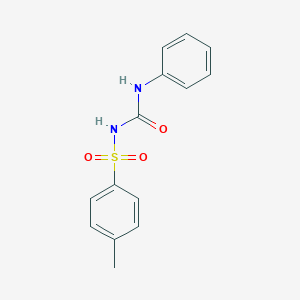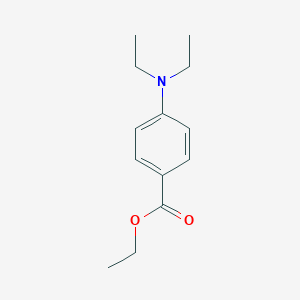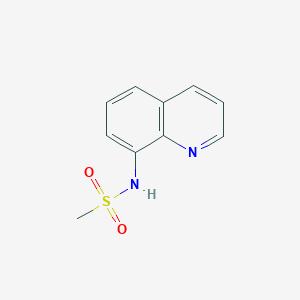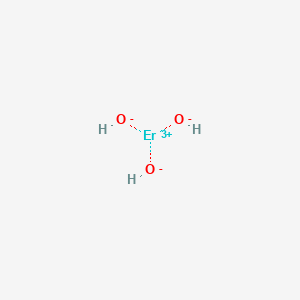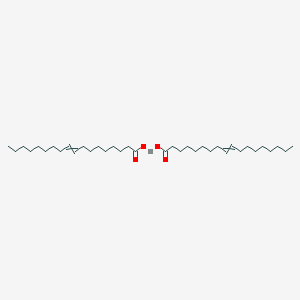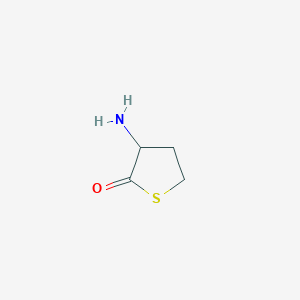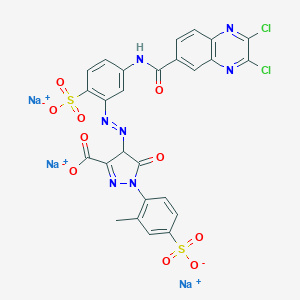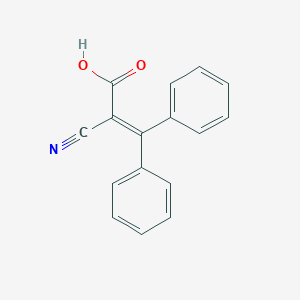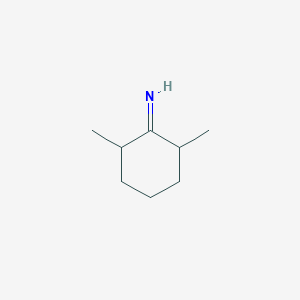
Cyclohexanimine, 2,6-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanimine, 2,6-dimethyl- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic amine with the molecular formula C8H15N and a molecular weight of 125.21 g/mol. This compound is also known as 2,6-Dimethylcyclohexylamine or DMCHA.
Mecanismo De Acción
The mechanism of action of Cyclohexanimine, 2,6-dimethyl- is not well understood. However, it is believed to act as a chelating agent, forming coordination complexes with metal ions. These complexes can then participate in various catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanimine, 2,6-dimethyl- has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using Cyclohexanimine, 2,6-dimethyl- in lab experiments is its high selectivity and yield during synthesis. It is also relatively inexpensive and readily available. However, one of the limitations of this compound is its limited solubility in polar solvents, which can hinder its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Cyclohexanimine, 2,6-dimethyl-. One potential avenue is the investigation of its potential applications in organic synthesis. It may also be studied for its potential use as a ligand in the synthesis of other metal complexes. Further research may also be conducted to understand its mechanism of action and potential biochemical and physiological effects.
In conclusion, Cyclohexanimine, 2,6-dimethyl- is a unique chemical compound that has been widely used in scientific research. Its high selectivity and yield during synthesis make it a valuable compound for various applications. While its mechanism of action and potential biochemical and physiological effects are not well understood, further research may shed light on its potential applications in various fields.
Métodos De Síntesis
The synthesis of Cyclohexanimine, 2,6-dimethyl- can be achieved through several methods. One of the most commonly used methods is the reductive amination of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product with high selectivity and yield.
Aplicaciones Científicas De Investigación
Cyclohexanimine, 2,6-dimethyl- has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is its use as a ligand in the synthesis of metal complexes. It has been used in the preparation of ruthenium complexes, which have shown promising results in catalytic reactions.
Propiedades
Número CAS |
13652-33-0 |
|---|---|
Nombre del producto |
Cyclohexanimine, 2,6-dimethyl- |
Fórmula molecular |
C8H15N |
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
2,6-dimethylcyclohexan-1-imine |
InChI |
InChI=1S/C8H15N/c1-6-4-3-5-7(2)8(6)9/h6-7,9H,3-5H2,1-2H3 |
Clave InChI |
DQTFHATYWYGPQG-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1=N)C |
SMILES canónico |
CC1CCCC(C1=N)C |
Otros números CAS |
13652-33-0 |
Sinónimos |
2,6-Dimethylcyclohexanimine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



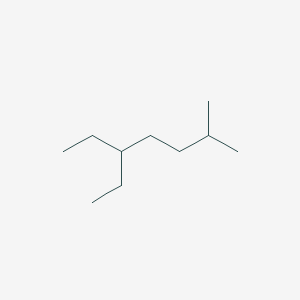
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
